molecular formula C11H15NO2 B2822736 2,2-diethyl-2H-1,3-benzodioxol-5-amine CAS No. 67482-20-6

2,2-diethyl-2H-1,3-benzodioxol-5-amine

Cat. No.: B2822736
CAS No.: 67482-20-6
M. Wt: 193.246
InChI Key: ASRKBBBOOGTIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diethyl-2H-1,3-benzodioxol-5-amine is an organic compound with the molecular formula C11H15NO2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethyl-2H-1,3-benzodioxol-5-amine typically involves the reaction of 2,2-diethyl-1,3-benzodioxole with an amine source under specific conditions. One common method includes the use of a catalyst to facilitate the amination process. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2,2-diethyl-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodioxoles .

Scientific Research Applications

2,2-diethyl-2H-1,3-benzodioxol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-diethyl-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2H-1,3-benzodioxol-5-ol: This compound has a similar structure but with methyl groups instead of ethyl groups.

    1,3-benzodioxol-5-amine: Lacks the diethyl substitution, making it less bulky.

    2,2-dimethylbenzo[d][1,3]dioxol-5-ol: Another structurally related compound with different substituents .

Uniqueness

2,2-diethyl-2H-1,3-benzodioxol-5-amine is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,2-diethyl-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-11(4-2)13-9-6-5-8(12)7-10(9)14-11/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRKBBBOOGTIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2=C(O1)C=C(C=C2)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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